"synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile"
"synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile"
An In-depth Technical Guide to the Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile
Foreword: The Significance of the Pyrrolone Scaffold
The 2-aminopyrrole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] These structures are adept at forming key interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2] The specific target of this guide, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, belongs to the pyrrolone subclass. The introduction of an oxo group, a nitrile functionality, and a phenyl substituent creates a highly functionalized and sterically defined molecule, making it an attractive building block for the development of novel therapeutic agents and a compelling subject for synthetic exploration.
This document provides a comprehensive guide to the synthesis of this target molecule. It moves beyond a simple recitation of steps to delve into the underlying mechanistic principles, the rationale for procedural choices, and the critical parameters for ensuring a successful and reproducible outcome.
Part 1: Strategic Approach to Synthesis
The construction of a polysubstituted, heterocyclic system like 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is most elegantly achieved through a multicomponent reaction (MCR). MCRs are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single pot.[3][4] This approach avoids the lengthy isolation and purification of intermediates, saving time, resources, and often leading to higher overall yields.
The chosen strategy for this synthesis is a one-pot, three-component condensation reaction involving:
-
Aniline: The source of the N-phenyl group.
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate: A versatile C3 building block that provides the carbon backbone for C2, C3, and C4 of the pyrrole ring, along with the nitrile group.
-
A source for the C5 carbonyl group and the C4 methylene: This is achieved through the use of an N-phenacyl derivative, specifically N-(2-oxo-2-phenylethyl)pyridinium bromide, which reacts with a base to form an ylide intermediate.
This combination of reactants, under basic conditions, orchestrates a cascade of reactions, including Michael addition and intramolecular cyclization, to efficiently construct the target pyrrolone ring system.
Part 2: The Reaction Mechanism Deconstructed
Understanding the reaction pathway is paramount for troubleshooting and optimization. The formation of the pyrrolone ring proceeds through a logical sequence of nucleophilic additions and cyclizations.
Caption: Proposed mechanistic pathway for the three-component synthesis.
Causality Explained:
-
Ylide Formation: A base abstracts the acidic proton alpha to the carbonyl and the pyridinium nitrogen, generating a nucleophilic pyridinium ylide. This is a classic method for forming a reactive carbanion.
-
Michael Addition: The nucleophilic ylide attacks the electron-deficient β-carbon of the acrylate derivative. This 1,4-conjugate addition is a key bond-forming step.
-
Aniline Addition-Elimination: Aniline acts as a nucleophile, attacking one of the methylthio-bearing carbons. This is followed by the elimination of methanethiol (MeSH), a good leaving group, to form a more stable enamine intermediate.
-
Intramolecular Cyclization: The final step is a lactamization. The nitrogen atom of the aniline moiety attacks the ester carbonyl group, leading to ring closure and the elimination of ethanol to form the stable five-membered pyrrolone ring.
Part 3: Validated Experimental Protocol
This protocol is designed to be a self-validating system, providing precise quantities and steps for achieving a reliable outcome.
Experimental Workflow Overview
Caption: High-level workflow for the synthesis and analysis of the target compound.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| Aniline | 93.13 | 0.93 g (0.91 mL) | 10 | 1.0 |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 217.32 | 2.17 g | 10 | 1.0 |
| N-phenacylpyridinium bromide | 278.14 | 2.78 g | 10 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 1.52 g (2.09 mL) | 15 | 1.5 |
| Ethanol (Absolute) | - | 50 mL | - | - |
Standard Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (10 mmol), ethyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol), N-phenacylpyridinium bromide (10 mmol), and absolute ethanol (50 mL).
-
Base Addition: Stir the mixture to achieve a suspension, then add triethylamine (15 mmol) dropwise at room temperature. The addition of the base is crucial as it facilitates the initial ylide formation and drives the reaction forward.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting materials.
-
Isolation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. A solid precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.
Purification
-
Recrystallization: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter and dry the crystals.
-
Expected Yield: 75-85%.
Part 4: Characterization and Data Integrity
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The data below represents expected values.
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expected to be in the range of 210-215 °C.
-
Infrared (IR) Spectroscopy: Key absorption bands (ν, cm⁻¹) are anticipated.[5]
-
~3400-3300 cm⁻¹: N-H stretching vibrations of the amino group.
-
~2220 cm⁻¹: C≡N stretching of the nitrile group.
-
~1680 cm⁻¹: C=O stretching of the lactam (pyrrolone) carbonyl.
-
~1600, 1490 cm⁻¹: C=C stretching of the aromatic phenyl ring.
-
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
-
δ ~7.4-7.2 ppm (m, 5H): Protons of the N-phenyl group.
-
δ ~7.0 ppm (s, 2H): Protons of the -NH₂ group (broad singlet, exchangeable with D₂O).
-
δ ~4.1 ppm (s, 2H): Protons of the CH₂ group at the C4 position of the pyrrole ring.
-
-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):
-
δ ~170 ppm: Carbonyl carbon (C5).
-
δ ~140-120 ppm: Carbons of the phenyl ring and the C=C double bond in the pyrrole ring.
-
δ ~118 ppm: Nitrile carbon (C≡N).
-
δ ~95 ppm: C3 carbon.
-
δ ~40 ppm: Methylene carbon (C4).
-
-
Mass Spectrometry (ESI-MS):
-
m/z: Calculated for C₁₁H₉N₃O, [M+H]⁺ expected at ~200.08.
-
References
- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.Synfacts, 2012. [URL: Available through scholarly database searches, specific public URL not available in search results]
- Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.PubMed Central, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4183883/]
- Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile.ResearchGate, 2015. [URL: https://www.researchgate.net/publication/283533230_Synthesis_Characterization_and_Crystal_Structure_of_2-Amino-5-oxo-4-phenyl-4_5-dihydropyrano32-cchromene-3-carbonitrile]
- Short and Modular Synthesis of Substituted 2-Aminopyrroles.PubMed Central, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8189679/]
- One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D.National Institutes of Health, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062757/]
- A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction.Organic Chemistry Portal, 2001. [URL: https://www.organic-chemistry.org/abstracts/lit2/188.shtm]
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.Royal Society of Chemistry, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra07056a]
- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.MDPI, 2023. [URL: https://www.mdpi.com/1420-3049/28/13/5001]
Sources
- 1. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
